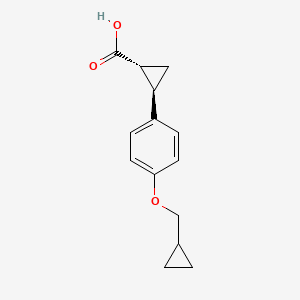
trans 2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with a cyclopropylmethoxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired cyclopropanation.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the molecular basis of various biological processes.
Medicine: In medicine, trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid may have potential therapeutic applications. Its structural features could be exploited to design new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and phenyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- trans-2-(4-methoxyphenyl)cyclopropanecarboxylic acid
- trans-2-(4-(methoxycarbonyl)phenyl)cyclopropanecarboxylic acid
Comparison: Compared to similar compounds, trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid is unique due to the presence of the cyclopropylmethoxy group. This structural feature may confer distinct chemical and biological properties, such as increased stability or enhanced binding affinity to specific targets. The comparison of these compounds can provide valuable insights into structure-activity relationships and guide the design of new molecules with desired properties.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(1R,2R)-2-[4-(cyclopropylmethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c15-14(16)13-7-12(13)10-3-5-11(6-4-10)17-8-9-1-2-9/h3-6,9,12-13H,1-2,7-8H2,(H,15,16)/t12-,13+/m0/s1 |
InChI Key |
WLHHHDBHXLZDHJ-QWHCGFSZSA-N |
Isomeric SMILES |
C1CC1COC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C3CC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















